molecular formula C19H20N6O2 B14933059 N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B14933059
M. Wt: 364.4 g/mol
InChI Key: BJIBRTKKBVUKNA-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with an acetylamino group and a tetrazole ring, making it a unique structure for studying chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Tetrazole Ring: This step involves the cyclization of appropriate precursors to form the tetrazole ring.

    Coupling Reaction: The final step involves coupling the acetylamino phenyl derivative with the tetrazole-containing benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the acetylamino and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The acetylamino group and tetrazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-3-(aminomethyl)benzamide
  • N-[4-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Uniqueness

N-[3-(acetylamino)phenyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H20N6O2/c1-12(2)25-23-18(22-24-25)14-7-9-15(10-8-14)19(27)21-17-6-4-5-16(11-17)20-13(3)26/h4-12H,1-3H3,(H,20,26)(H,21,27)

InChI Key

BJIBRTKKBVUKNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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